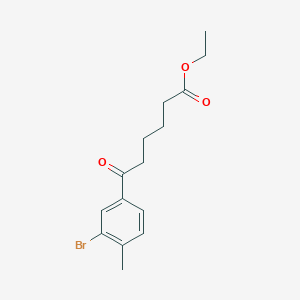

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate

Descripción

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate , reflects its structural components:

- Ethyl ester group (-COOEt) : Positioned at the terminal carbon of the hexanoate chain.

- Ketone group (-C=O) : Located at the sixth carbon of the hexanoate backbone.

- 3-Bromo-4-methylphenyl substituent : A bromine atom at the meta position and a methyl group at the para position on the aromatic ring.

The molecular formula, C₁₅H₁₉BrO₃ , corresponds to a molecular weight of 327.21 g/mol . The SMILES notation, O=C(OCC)CCCCC(C1=CC=C(C)C(Br)=C1)=O , encodes the spatial arrangement of atoms, emphasizing the ester, ketone, and brominated aromatic functionalities.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898776-86-8 | |

| Molecular Formula | C₁₅H₁₉BrO₃ | |

| Molecular Weight | 327.21 g/mol | |

| SMILES | O=C(OCC)CCCCC(C1=CC=C(C)C(Br)=C1)=O |

The compound’s structural complexity arises from the interplay of its functional groups, which influence its reactivity and applications in cross-coupling reactions and cyclization processes.

Physical Properties and Molecular Characteristics

This compound exhibits distinct physical properties critical for laboratory handling and synthetic applications:

- Boiling Point : 410.5°C at 760 mmHg.

- Density : 1.278 g/cm³.

- Flash Point : 202.1°C.

- LogP (Partition Coefficient) : 4.06, indicating high lipophilicity.

The compound’s molecular weight (327.21 g/mol) and polar surface area (43.37 Ų) further define its solubility profile, favoring organic solvents such as dichloromethane and ethyl acetate. While melting point data are unspecified in available literature, its thermal stability is inferred from the high boiling point, suggesting suitability for high-temperature reactions.

| Physical Property | Value | Source |

|---|---|---|

| Boiling Point | 410.5°C at 760 mmHg | |

| Density | 1.278 g/cm³ | |

| Flash Point | 202.1°C | |

| LogP | 4.06 |

The hexanoate chain’s flexibility and the aromatic ring’s steric bulk contribute to its conformational dynamics, impacting crystallinity and phase behavior.

Electronic Structure and Stereochemistry

The electronic configuration of this compound is governed by its functional groups:

- Aromatic Ring : The bromine atom’s electron-withdrawing effect (-I) decreases electron density at the meta position, while the methyl group’s electron-donating effect (+I) enhances electron density at the para position. This polarization directs electrophilic substitution reactions to specific sites on the ring.

- Ketone and Ester Groups : The carbonyl groups create electron-deficient regions, facilitating nucleophilic attacks at the keto position and enabling ester hydrolysis under basic conditions.

Stereochemically, the compound lacks chiral centers, precluding stereoisomerism. However, the hexanoate chain’s rotational freedom allows for multiple conformers, influencing its interaction with biological targets or catalysts. Computational studies using density functional theory (DFT) could further elucidate its lowest-energy conformations and frontier molecular orbitals, though such data are not explicitly reported in available literature.

Historical Context in Organic Chemistry Research

This compound has emerged as a pivotal intermediate in modern organic synthesis. Key historical milestones include:

- Palladium-Catalyzed Reactions : Its use in asymmetric bromo-spirolactonization, where it serves as a substrate for generating enantiomerically enriched spirolactones. Cinchona alkaloid-derived catalysts have been employed to achieve high enantioselectivity, underscoring its role in stereoselective synthesis.

- Friedel-Crafts Acylation : The ketone group participates in electrophilic aromatic substitutions, enabling the synthesis of polycyclic aromatic compounds.

- β-Keto Ester Chemistry : As a β-keto ester derivative, it undergoes Claisen condensations and Michael additions, forming carbon-carbon bonds in complex molecule assembly.

Recent applications span medicinal chemistry , where it is utilized in synthesizing pyrrolo[2,3-d]pyrimidine derivatives as targeted anticancer agents. In materials science , its derivatives contribute to organic electronic materials, leveraging the aromatic system’s electron transport properties.

Propiedades

IUPAC Name |

ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)12-9-8-11(2)13(16)10-12/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDPIAVFVFWZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645695 | |

| Record name | Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-86-8 | |

| Record name | Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes

The synthesis of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate typically involves a multi-step process starting from commercially available precursors. The following steps outline the general synthetic route:

1.1 Bromination of 4-Methylacetophenone

- Reaction: The starting material, 4-methylacetophenone, undergoes bromination to introduce a bromine atom at the meta position relative to the methyl group.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

- Conditions: Reaction is carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature (0–25°C).

- Reaction: The brominated product reacts with ethyl magnesium bromide (Grignard reagent) to form the corresponding alcohol.

- Reagents: Ethyl magnesium bromide in dry ether.

- Conditions: Reaction performed under anhydrous conditions to avoid hydrolysis of the Grignard reagent.

- Reaction: The intermediate alcohol is oxidized to form a ketone.

- Reagents: Chromium-based oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

- Conditions: Reaction conducted at room temperature in an organic solvent like dichloromethane.

1.4 Chain Extension with Ethyl Acetoacetate

- Reaction: The ketone undergoes chain extension via Claisen condensation with ethyl acetoacetate.

- Reagents: Ethoxide base (e.g., sodium ethoxide or potassium tert-butoxide).

- Conditions: Reaction carried out in ethanol or another polar solvent under reflux.

Industrial Scale Synthesis

For large-scale production, industrial methods optimize yield and purity through advanced techniques:

2.1 Continuous Flow Reactors

Continuous flow systems are employed for precise control over reaction parameters such as temperature, pressure, and reagent flow rates. This minimizes side reactions and improves scalability.

2.2 Catalysts and Automation

Catalysts like palladium or Lewis acids are used to enhance reaction efficiency. Automated systems ensure consistent mixing and monitoring of reaction conditions.

Key Reagents and Conditions

| Step | Reagent(s) | Solvent(s) | Temperature Range | Catalyst/Condition |

|---|---|---|---|---|

| Bromination | Bromine or NBS | Chloroform | 0–25°C | FeBr₃ |

| Grignard Reaction | Ethyl magnesium bromide | Dry ether | -10–25°C | Anhydrous conditions |

| Oxidation | PCC or Dess-Martin periodinane | Dichloromethane | Room temperature | None |

| Chain Extension | Ethyl acetoacetate + Sodium ethoxide | Ethanol | Reflux | Base-catalyzed |

Yield Optimization Strategies

To achieve high yields:

- Use high-purity starting materials to minimize impurities.

- Employ inert atmosphere techniques (e.g., nitrogen or argon) to prevent oxidation during sensitive steps.

- Optimize stoichiometric ratios of reagents for complete conversion.

Comparative Analysis with Similar Compounds

The preparation method for this compound shares similarities with other bromo-substituted esters but requires specific conditions due to the presence of both bromo and keto functionalities, which can be reactive under certain conditions.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate has several notable applications across various fields:

-

Organic Chemistry :

- Serves as an intermediate in synthesizing complex organic molecules.

- Utilized in developing new synthetic pathways due to its unique reactivity profile.

-

Biological Research :

- Investigated for potential antimicrobial and anticancer properties.

- Structural features allow it to interact with specific molecular targets, potentially modulating biological pathways.

-

Medicinal Chemistry :

- Explored for therapeutic applications, particularly in drug development.

- Its mechanism of action may involve enzyme inhibition or modulation of signaling pathways critical in diseases like cancer.

-

Industrial Applications :

- Used in the production of specialty chemicals and materials.

- Acts as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

These findings suggest that the compound may play a role in developing novel cancer therapies by targeting specific pathways involved in tumor growth.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The bromo and keto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate with analogous 6-aryl-6-oxohexanoate derivatives, emphasizing structural variations, synthesis yields, and functional properties:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: Bromine and methyl groups in this compound enhance electrophilicity at the ketone position, favoring nucleophilic additions (e.g., Grignard reactions). This contrasts with methoxy-substituted analogs (e.g., Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate), where electron-donating OCH₃ groups reduce ketone reactivity but improve solubility in polar solvents .

Synthetic Efficiency: The 94% yield for Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate highlights the efficiency of Friedel-Crafts acylation followed by esterification . However, brominated analogs like the target compound may require harsher conditions (e.g., HgCl₂ catalysis for reductions) or specialized purification steps due to halogenated byproducts .

Morpholinomethyl-substituted variants (e.g., ) are explored in drug delivery systems due to their amphiphilic properties.

Enzymatic and Environmental Behavior

The 6-oxohexanoate moiety in these compounds is susceptible to enzymatic degradation. For instance, 6-oxohexanoate dehydrogenase catalyzes the oxidation of 6-oxohexanoate to adipate, a pathway observed in Pseudomonas jessenii and Arthrobacter spp. . This biodegradability contrasts with chlorinated analogs (e.g., Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate), which may persist in the environment due to reduced enzymatic recognition .

Market and Industrial Relevance

- This compound is supplied globally under stringent purity standards (≥97%) for pharmaceutical R&D .

- Derivatives like Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate are marketed for niche applications, with regional price variations reflecting demand in Asia and North America .

Actividad Biológica

Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₁₅H₁₉BrO₃

- Molecular Weight : Approximately 341.22 g/mol

- Structure : The compound features a bromo-substituted phenyl ring and a keto group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its structural components:

- Bromo and Keto Groups : These functional groups enhance the compound's reactivity and binding affinity to biological targets, such as enzymes and receptors. They may modulate various biological pathways, leading to therapeutic effects.

Research indicates that the compound may interact with specific molecular targets involved in cellular signaling pathways, which could explain its potential anticancer effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects on bacterial growth, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation. For instance, research has shown that compounds with similar structures often inhibit tumor growth in vitro and in vivo models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 6-(4-bromo-3-methylphenyl)-6-oxohexanoate | Different bromo/methyl positions | Similar antimicrobial properties |

| Ethyl 6-(3-chloro-4-methylphenyl)-6-oxohexanoate | Chlorine instead of bromine | Potentially reduced activity |

| Ethyl 6-(3-bromo-4-ethylphenyl)-6-oxohexanoate | Ethyl instead of methyl group | Enhanced lipophilicity |

This comparison highlights how minor structural changes can influence the biological properties of similar compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment.

- Anticancer Mechanisms : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may activate apoptotic pathways.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate?

The synthesis typically involves esterification of the corresponding 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions include refluxing in solvents like toluene or dichloromethane to drive ester formation . Optimization may involve adjusting stoichiometry, catalyst concentration, and reaction time to achieve yields >65%, as seen in analogous thiadiazol-2-yl derivatives .

Advanced: How can reaction parameters be fine-tuned to enhance yield and purity in the synthesis of this compound?

Key factors include:

- Catalyst selection : Sulfuric acid often outperforms HCl in esterification due to stronger protonation of the carbonyl group, accelerating nucleophilic attack by ethanol .

- Solvent choice : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates, while toluene aids in azeotropic removal of water to shift equilibrium .

- Temperature control : Reflux conditions (~110°C in toluene) balance reactivity and decomposition risks. Post-synthesis purification via column chromatography or recrystallization (e.g., using methanol/water) enhances purity .

Advanced: What advanced analytical techniques validate the structural and electronic properties of this compound?

- FTIR : Confirms ester C=O (~1734 cm⁻¹), ketone C=O (~1691 cm⁻¹), and aromatic C-H (3032 cm⁻¹) stretches. Discrepancies in peak positions indicate steric or electronic effects from substituents .

- NMR : ¹H NMR reveals splitting patterns for methyl (δ ~2.3 ppm) and bromophenyl protons (δ ~7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170-200 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., hydrogen bonds) critical for stability .

Advanced: How do substituent effects (e.g., bromo, methyl) influence reactivity and bioactivity?

- Bromine : Acts as a strong electron-withdrawing group, enhancing electrophilicity at the ketone and facilitating nucleophilic substitutions. It may also improve binding to hydrophobic protein pockets .

- Methyl group : Introduces steric hindrance, potentially slowing hydrolysis of the ester moiety. Comparative studies with 4-methylphenyl analogs show altered metabolic stability in vitro .

- Structure-activity relationships (SAR) : Thiadiazole derivatives with similar substituents exhibit antimicrobial activity, suggesting potential for tailored bioactivity .

Advanced: What enzymatic pathways degrade 6-oxohexanoate derivatives, and how might this apply to environmental fate studies?

- 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) : Converts 6-oxohexanoate to adipate via NADP⁺-dependent oxidation. Homologs in Pseudomonas jessenii suggest biodegradation pathways .

- Metabolic intermediates : Microbial strains expressing this enzyme could mineralize the compound, though bromine substituents may resist degradation, requiring co-metabolic strategies .

Advanced: How do computational tools aid in crystallographic and interaction analysis?

- SHELX suite : SHELXL refines crystal structures by minimizing residuals (R-factors < 0.05), while SHELXD solves phases for twinned data .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing, critical for identifying π-π stacking or halogen bonds in the crystal lattice .

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .

Advanced: What challenges arise in synthesizing enantiopure derivatives, and how are they resolved?

- Chiral resolution : Use of chiral auxiliaries (e.g., enantiopure amines) or enzymatic catalysis (lipases) to separate racemic mixtures. For example, (S)-ethyl 6-amino derivatives are synthesized using chiral donors .

- Characterization : Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak columns) confirm enantiomeric excess (>95%) .

Advanced: How do spectroscopic comparisons with analogs inform structural modifications?

- IR/NMR benchmarking : Shifts in C=O stretches (e.g., 1734 → 1710 cm⁻¹) in nitro-substituted analogs indicate increased electron withdrawal .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) differentiates molecular ions (m/z 385.1 for C₁₅H₁₈BrO₃) from fragmentation patterns, aiding impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.